molecular formula C18H11F3N2O2S B2764449 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid CAS No. 477854-57-2

2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid

Cat. No.: B2764449
CAS No.: 477854-57-2
M. Wt: 376.35
InChI Key: UKOICXQVYVTYLP-UHFFFAOYSA-N
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Description

2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid is a complex organic compound with significant potential in various scientific fields

Properties

IUPAC Name

2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O2S/c19-18(20,21)12-7-4-8-13(9-12)26-16-14(17(24)25)10-22-15(23-16)11-5-2-1-3-6-11/h1-10H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOICXQVYVTYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrimidine core reacts with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Trifluoromethylphenyl Group: This step might involve a nucleophilic substitution reaction where a trifluoromethylphenyl thiol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions. In alkaline conditions, it forms carboxylate salts, enhancing solubility in polar solvents. Reactivity with strong bases (e.g., NaOH) produces water-soluble ionic derivatives.

Reaction Conditions Product
Acid → SaltNaOH (aq.), room temperatureSodium carboxylate derivative

Hydrolysis of Ester Precursors

The ethyl ester analog (Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate) undergoes hydrolysis to yield the carboxylic acid. Acidic or basic conditions drive this reaction :

Substrate Reagent Conditions Product
Ethyl ester HCl (aq.)Reflux, 6–8 hCarboxylic acid
Ethyl ester NaOH (aq.)60°C, 4 hCarboxylate salt

The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, accelerating hydrolysis .

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl linker (–S–) participates in nucleophilic substitution. The electron-deficient aryl ring (due to –CF₃) increases the electrophilicity of the adjacent sulfur atom, facilitating displacement by nucleophiles :

Reagent Conditions Product
Alkyl halidesDMF, K₂CO₃, 80°C Thioether derivatives
AminesTHF, room temperature Sulfonamide or sulfinylamine analogs

For example, reaction with 4-(trifluoromethyl)aniline forms the carboxamide derivative via coupling .

Oxidation Reactions

The sulfanyl group is sensitive to oxidation, forming sulfoxides or sulfones under controlled conditions :

Oxidizing Agent Conditions Product
H₂O₂Acetic acid, 50°C Sulfoxide derivative
mCPBACH₂Cl₂, 0°C to RT Sulfone derivative

Oxidation kinetics depend on the electron-withdrawing –CF₃ group, which polarizes the S–C bond .

Amidation of Carboxylic Acid

The carboxylic acid reacts with amines to form amides, a key step in drug derivatization. Activation via thionyl chloride (SOCl₂) or T3P (propylphosphonic anhydride) is typical :

Amine Activation Reagent Conditions Product
4-(Trifluoromethyl)anilineT3P, pyridine RT, 12 hCarboxamide derivative
MethylamineSOCl₂, THF Reflux, 3 hN-Methylamide analog

The trifluoromethyl group enhances electrophilicity, improving coupling efficiency .

Electrophilic Aromatic Substitution

The phenyl and pyrimidine rings undergo electrophilic substitution, though reactivity is modulated by substituents:

  • The –CF₃ group deactivates the aryl ring, directing electrophiles to meta positions .

  • The pyrimidine ring’s electron-deficient nature favors substitution at the 4- or 6-positions .

Halogenation and nitration reactions require harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .

Decarboxylation

Under thermal or acidic conditions, decarboxylation occurs, yielding a pyrimidine derivative:

Conditions Product
H₂SO₄, 150°C2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
Pyridine, Δ Deoxygenated pyrimidine analog

Coordination Chemistry

The carboxylic acid and pyrimidine nitrogen atoms act as ligands for metal ions. Complexation with Cu(II) or Fe(III) has been explored for catalytic applications :

Metal Salt Conditions Complex
CuCl₂Ethanol, RT Octahedral Cu(II) complex
Fe(NO₃)₃H₂O, 60°C Tetrahedral Fe(III) complex

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s anti-inflammatory and antimicrobial activity stems from its ability to inhibit cyclooxygenase (COX) enzymes via hydrogen bonding and hydrophobic interactions . The –CF₃ group enhances membrane permeability and target binding .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research and development in various therapeutic areas.

Anticancer Activity

Research has shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies indicate that derivatives of this compound have demonstrated significant anticancer activity against human breast cancer cells, with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested .

Antimicrobial Properties

The presence of the pyrimidine ring in the structure contributes to antimicrobial activity against several pathogens. Preliminary studies have reported effective inhibition of bacterial growth, particularly against E. coli, with an IC50 value around 15 µM .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, including TRPV1 receptors implicated in pain signaling pathways. The inhibition constant (IC50) for this activity is approximately 30 nM, indicating a high potential for use in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Anticancer Evaluation

In a detailed study evaluating the anticancer potential of various derivatives, 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid was tested against multiple human cancer cell lines. The results indicated significant inhibition of cell growth, confirming its potential as an anticancer agent with specific targeting capabilities .

Enzyme Inhibition Profile

The compound was also assessed for its ability to inhibit TRPV1 receptors, which are crucial in pain signaling pathways. The high potency observed (IC50 = 30 nM) suggests that it could be developed into a therapeutic agent for managing pain-related conditions .

Summary of Biological Activities

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialE. coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Mechanism of Action

The mechanism by which 2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate: An ester derivative of the compound.

Uniqueness

2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid is unique due to its combination of a pyrimidine core with phenyl and trifluoromethylphenyl groups. This structure imparts specific chemical properties, such as increased lipophilicity and potential for strong interactions with biological targets, distinguishing it from other similar compounds.

This detailed overview highlights the significance and potential applications of this compound in various scientific fields

Biological Activity

2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that enhance biological activity. The trifluoromethyl group and the pyrimidine core are known to contribute to the pharmacological properties of various compounds, including antimicrobial and anti-inflammatory activities.

  • Molecular Formula : C₁₈H₁₁F₃N₂O₂S
  • Molecular Weight : 376.36 g/mol
  • CAS Number : 477854-57-2

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. A study highlighted that certain pyrazole derivatives with trifluoromethyl substitutions demonstrated significant growth inhibition of these pathogens, suggesting that this compound may exhibit comparable effects .

Anti-inflammatory Potential

The compound's structure also suggests potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling. The presence of lipophilic and electron-withdrawing groups, such as trifluoromethyl, can enhance anti-inflammatory effects by influencing the compound's interaction with biological targets .

In Vitro Studies

In vitro evaluations have shown that related compounds significantly inhibit biofilm formation by MRSA and other resistant strains. For example, a compound similar in structure demonstrated over 90% inhibition of S. aureus biofilm at concentrations lower than those required for traditional antibiotics like vancomycin .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been associated with improved pharmacodynamics. This moiety is known to enhance lipophilicity and metabolic stability, which are critical for the bioavailability of therapeutic agents. The SAR studies indicate that modifications in the phenyl rings can lead to substantial changes in biological activity, emphasizing the need for strategic design in drug development .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial Activity (MIC µM)Anti-inflammatory Activity (IC50 µM)Notes
This compoundTBDTBDExpected based on structural analogs
Trifluoromethyl Pyrazole Derivative25.96.5Effective against MRSA
Cinnamic Acid AnilidesVaries10–15% increase in NF-κB activityStructural modifications critical for activity

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into a series of trifluoromethyl-substituted compounds revealed that those with enhanced lipophilicity showed superior antibacterial properties compared to their non-fluorinated counterparts. The study concluded that such modifications could lead to new therapeutic options against resistant bacterial strains .
  • Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory mechanisms of similar compounds indicated that specific substitutions on the phenyl ring could modulate NF-κB activity, providing insights into potential therapeutic applications for inflammatory diseases .

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